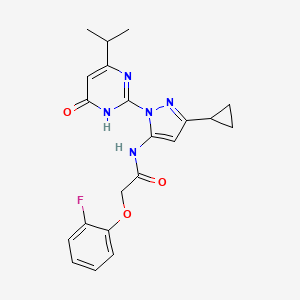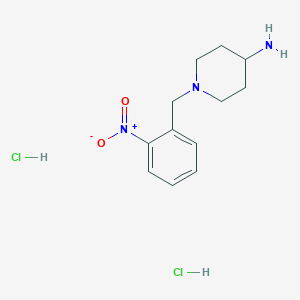
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C30H32N4O7 and its molecular weight is 560.607. The purity is usually 95%.
BenchChem offers high-quality 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Complex organic molecules, such as the one mentioned, are often synthesized through multi-step reaction sequences to study their structure-activity relationships. For instance, Dangi et al. (2010) described the synthesis of a series of compounds via a multistep reaction sequence, starting from ethyl acetoacetate, arylaldehydes, and ammonia. The synthesized compounds were analyzed using elemental analysis, IR, 1H NMR, and mass spectral data, highlighting the importance of detailed structural characterization in understanding the properties of such complex molecules (Dangi, R., Hussain, N., Sain, D. K., & Talesara, G. L., 2010).
Potential Biological Activities
Research on similar compounds often aims to discover new therapeutic agents. For example, compounds with structural similarities have been explored for their anti-inflammatory and analgesic activities, as well as their potential as cyclooxygenase inhibitors, which could lead to the development of new medications for pain and inflammation management (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Pharmacokinetics and Metabolism
Understanding how compounds are metabolized in the body is crucial for drug development. Studies like the one conducted by Erve et al. (2007) on prazosin, a compound with a similar quinazoline structure, provide insights into the in vitro biotransformation of such compounds in liver microsomes and hepatocytes, using liquid chromatography/tandem mass spectrometry for metabolite characterization. This research is fundamental in predicting the behavior of new compounds within biological systems and assessing their safety and efficacy (Erve, J., Vashishtha, S., Demaio, W., & Talaat, R., 2007).
Eigenschaften
CAS-Nummer |
1223923-18-9 |
|---|---|
Produktname |
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide |
Molekularformel |
C30H32N4O7 |
Molekulargewicht |
560.607 |
IUPAC-Name |
4-[[6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-piperidin-1-ylethyl)quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C30H32N4O7/c1-39-25-15-23-24(16-26(25)40-2)33(19-27(35)32-12-4-3-5-13-32)30(38)34(29(23)37)18-20-8-10-21(11-9-20)28(36)31-17-22-7-6-14-41-22/h6-11,14-16H,3-5,12-13,17-19H2,1-2H3,(H,31,36) |
InChI-Schlüssel |
XVZJWAPLCRQQJC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)N3CCCCC3)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride](/img/structure/B2913443.png)



![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2913447.png)
![Methyl 2-[6-acetamido-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2913448.png)

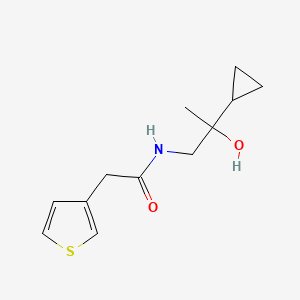
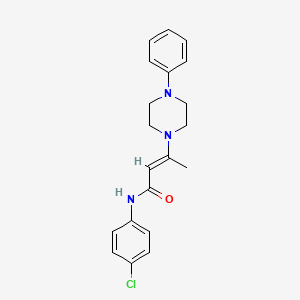

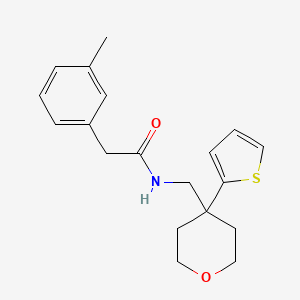
![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2913462.png)
